molecular formula C8H11ClN2 B3418463 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride CAS No. 124458-32-8

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

Cat. No. B3418463
CAS RN: 124458-32-8
M. Wt: 170.64 g/mol
InChI Key: VYSZQJUFJGTSCJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with a molecular formula of C8H10N2 . It has been identified as a potent inhibitor of HIV-1 integrase, an enzyme that is essential for the replication of HIV .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine involves several key steps. One method involves the use of a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . Another method involves the heterocyclization of 1,5-dicarbonyl derivatives of piperidine and tropane with hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine consists of two fused pyridine rings, making it a naphthalene analog of pyridine with one nitrogen atom in each ring . The molecular weight of this compound is 134.18 .

Scientific Research Applications

Synthesis and Chemistry

  • Improved Synthesis : 5,6,7,8-tetrahydro-1,7-naphthyridine serves as a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure. An improved synthesis method for this compound offers advancements over previous methods (Dow & Schneider, 2001).
  • Library Synthesis Using Scaffolds : The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, synthesized via intramolecular cobalt-catalyzed cyclizations, has been leveraged in the synthesis of a 101-member library, with some compounds showing promise in antituberculosis activity (Zhou et al., 2008).

Pharmacological Applications

  • Inhibition of Acetylcholinesterase : Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines, designed as analogues of huperzine A, have been synthesized and evaluated as inhibitors of acetylcholinesterase. Although less effective than huperzine A, these compounds provide insights into structure-activity relationships (Vanlaer et al., 2009).

Structural and Chemical Properties

  • Reactivity Studies : The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various amines has been explored, leading to novel derivatives. This study offers insights into the chemical behavior and potential applications of these compounds (Sirakanyan et al., 2014).
  • Facile Synthesis of Derivatives : A convenient synthesis method for 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridines and related homologues has been developed, expanding the possibilities for creating diverse derivatives of this chemical structure (Harling et al., 2001).

Mechanism of Action

5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been found to inhibit HIV-1 integrase by targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on the enzyme . This makes it a potential candidate for antiviral chemotherapy.

Safety and Hazards

The safety data sheet for 5,6,7,8-Tetrahydro-1,6-naphthyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Future Directions

Given its potential as an inhibitor of HIV-1 integrase, future research could focus on further exploring the antiviral properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives . Additionally, the synthesis methods could be optimized to improve yield and reduce environmental impact .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSZQJUFJGTSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617111
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

CAS RN

124458-32-8, 1187830-51-8
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124458-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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